2',5'-Dichloro-3-(3-methylphenyl)propiophenone
Overview
Description
2’,5’-Dichloro-3-(3-methylphenyl)propiophenone is a heterocyclic organic compound . Its IUPAC name is 1-(2,5-dichlorophenyl)-3-(3-methylphenyl)propan-1-one . It has a molecular weight of 293.19 and a molecular formula of C16H14Cl2O .
Molecular Structure Analysis
The molecular structure of 2’,5’-Dichloro-3-(3-methylphenyl)propiophenone can be represented by the canonical SMILES notation: CC1=CC(=CC=C1)CCC(=O)C2=C(C=CC(=C2)Cl)Cl . The InChI Key for this compound is DSQXMKROZZQINU-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
2’,5’-Dichloro-3-(3-methylphenyl)propiophenone has a boiling point of 411.8ºC at 760 mmHg . Its flash point is 174ºC , and it has a density of 1.23g/cm³ . The compound has one H-Bond acceptor and zero H-Bond donors .Scientific Research Applications
Copolymer Synthesis
2',5'-Dichloro-3-(3-methylphenyl)propiophenone derivatives are used in the synthesis of novel copolymers. These derivatives, particularly those with trisubstituted ethylenes, have been copolymerized with styrene, demonstrating variations in reactivity and resulting in copolymers with high glass transition temperatures due to their high dipolar character. This finding indicates the potential application of these compounds in creating materials with specific mechanical and thermal properties (Kim et al., 1999).
Antimicrobial Agents
Certain derivatives of this compound have shown promising results as antimicrobial agents. For instance, a class of compounds, 5-(alkylidene)thiophen-2(5H)-ones, demonstrated significant antimicrobial properties, highlighting the potential of these derivatives in the development of new antimicrobial drugs (Benneche et al., 2011).
Semisynthesis of Natural Compounds
Derivatives of this compound are utilized in the semisynthesis of natural compounds. For example, methoxylated propiophenones have been synthesized through a process involving the reaction of phenylpropenes with catalysts, followed by oxidation. This highlights the compound's role in producing naturally occurring chemical compounds in a more efficient manner (Joshi et al., 2005).
Biofilm Reduction
Certain derivatives of this compound have been observed to significantly reduce biofilm formation by marine bacteria. This suggests potential applications in controlling biofilm-related issues in various industrial and medical settings (Limban et al., 2011).
Properties
IUPAC Name |
1-(2,5-dichlorophenyl)-3-(3-methylphenyl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O/c1-11-3-2-4-12(9-11)5-8-16(19)14-10-13(17)6-7-15(14)18/h2-4,6-7,9-10H,5,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSQXMKROZZQINU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(=O)C2=C(C=CC(=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644095 | |
Record name | 1-(2,5-Dichlorophenyl)-3-(3-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10644095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898768-07-5 | |
Record name | 1-Propanone, 1-(2,5-dichlorophenyl)-3-(3-methylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898768-07-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,5-Dichlorophenyl)-3-(3-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10644095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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